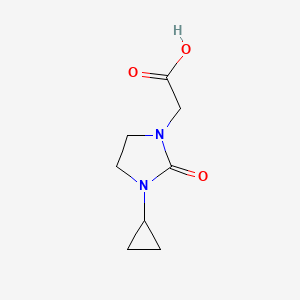

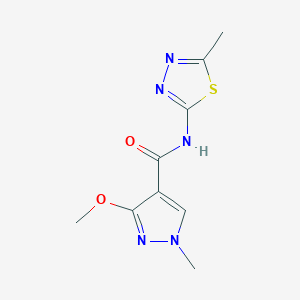

![molecular formula C20H14N2OS B2751229 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313549-64-3](/img/structure/B2751229.png)

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C17H13NO . It is a derivative of benzamide, which is a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives, including “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed based on its reactivity. As a benzamide derivative, it can undergo various chemical reactions. For instance, it can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” has a molecular weight of 247.299 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved papers.科学的研究の応用

Anticancer Evaluation

The synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have been conducted. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, with one compound showing significant activity against a breast cancer cell line, suggesting potential applications in cancer therapy (Salahuddin et al., 2014).

Antimicrobial and Anti-proliferative Activities

A new series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. Some of these compounds showed promising results against bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Mansour et al., 2020).

Materials Science Applications

High refractive index and low-birefringence polyamides containing thiazole and naphthalene units were synthesized, demonstrating high thermal stability, excellent solubility in organic solvents, and outstanding optical properties. These materials have potential applications in optics and electronics, highlighting the versatility of naphthalene-thiazole derivatives in materials science (Javadi et al., 2015).

Colorimetric Sensing

N-(Cyano(naphthalen-1-yl)methyl)benzamides were studied for their colorimetric sensing capabilities, particularly for fluoride anions. The derivatives exhibited a significant color transition under specific conditions, suggesting their utility in developing sensors for environmental and health-related applications (Younes et al., 2020).

Fluorescent Sensing Films

Functionality-oriented derivatization of naphthalene diimide led to the creation of fluorescent films capable of detecting aniline vapor. This approach demonstrates the application of naphthalene-thiazole derivatives in creating sensitive and reversible sensors for industrial and environmental monitoring (Fan et al., 2016).

特性

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCHJOSAXIWUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

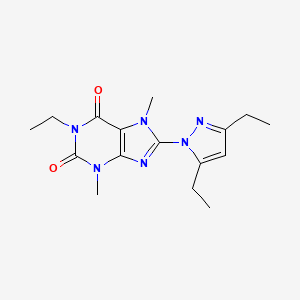

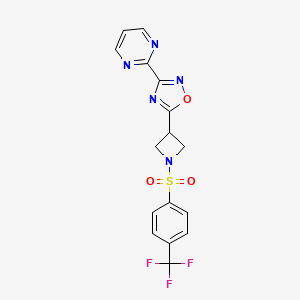

![3-Tert-butyl-7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2751146.png)

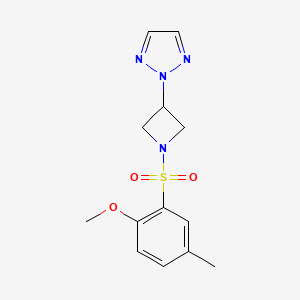

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)

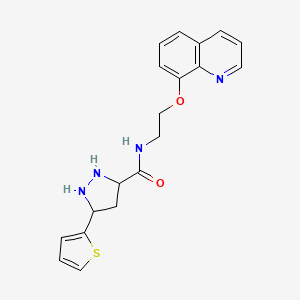

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)

![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)